![molecular formula C19H16N6O2 B2820867 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide CAS No. 892476-66-3](/img/structure/B2820867.png)
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an acetamide group attached to an o-tolyl moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit lsd1 . LSD1 is a histone demethylase involved in gene expression regulation, and its inhibition can lead to altered gene expression profiles, potentially impacting various cellular processes .
Mode of Action
Docking studies of similar compounds suggest that the interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for their activity . This interaction may inhibit the function of the target protein, leading to downstream effects .
Biochemical Pathways
Therefore, its inhibition could lead to changes in the expression of various genes, potentially affecting multiple biochemical pathways .
Result of Action
This alteration could lead to changes in various cellular processes, potentially resulting in antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. A common method includes the reaction of 3-phenyl-1H-[1,2,3]triazole-4-carboxylic acid with suitable reagents to form the fused ring system.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction. This can be achieved by reacting the triazolopyrimidine intermediate with acetic anhydride in the presence of a base such as pyridine.
Attachment of the o-Tolyl Moiety: The final step involves the coupling of the acetamide derivative with o-toluidine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, kinase inhibitor, and antimicrobial agent.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-4(5H)-one
- 3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- N-(o-tolyl)-2-(3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-yl)acetamide
Uniqueness
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide is unique due to its specific substitution pattern and the presence of the o-tolyl acetamide group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-13-7-5-6-10-15(13)21-16(26)11-24-12-20-18-17(19(24)27)22-23-25(18)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQUSVFGOREKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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